1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid
Description
The compound 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid features a unique structural framework combining a 4-membered azetidine ring and a 6-membered piperidine ring. The azetidine moiety is modified with a tert-butoxycarbonyl (Boc) protecting group, while the piperidine ring is substituted with a carboxylic acid at the 4-position. The Boc group enhances stability during synthesis but may be cleaved in biological systems to expose reactive amines .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-8-11(9-16)15-6-4-10(5-7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICPQHLHLOGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259324-03-2 | |
| Record name | 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known to be used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation.
Mode of Action
The compound acts as a rigid linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The rigidity of the linker may impact the 3D orientation of the PROTAC, influencing the formation of the ternary complex between the PROTAC, the target protein, and the E3 ubiquitin ligase. This can optimize the drug-like properties of the PROTAC.
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within the cell. The PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Pharmacokinetics
The optimization of these properties is a key consideration in the design of protacs.
Biological Activity
1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid, also known as a derivative of piperidine and azetidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O5 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 2138132-27-9 |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Pharmacological Effects
This compound exhibits several pharmacological effects, primarily related to its interactions with various biological targets. Notably:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), a target implicated in various diseases, including hypertension and inflammation. In vitro studies demonstrated that derivatives with similar structures exhibit robust effects on serum biomarkers associated with sEH inhibition .
- Anticancer Activity : Related compounds have been evaluated for their anticancer properties. For instance, piperidine derivatives have been associated with inducing cell cycle arrest and promoting apoptosis in cancer cell lines, suggesting that the azetidine-piperidine combination may enhance these effects .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Targeting Specific Receptors : The structural features of the compound allow it to interact with specific receptors or enzymes involved in metabolic pathways, leading to altered physiological responses.
Case Study 1: Soluble Epoxide Hydrolase Inhibition
A study utilized high-throughput screening to identify piperidine derivatives that inhibit sEH. The findings indicated that modifications in the azetidine ring significantly influenced potency and selectivity. The compound's ability to modulate the epoxide pathway suggests therapeutic potential in managing cardiovascular diseases .
Case Study 2: Anticancer Properties
In vitro tests on cancer cell lines revealed that compounds similar to this compound induced G2/M phase arrest and apoptosis. These studies highlight the potential application of this compound class in developing novel anticancer therapies .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival. -
Analgesic and Anti-inflammatory Properties
Research has shown that derivatives of piperidine compounds can possess analgesic and anti-inflammatory effects. The structural characteristics of 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid suggest potential efficacy in pain management and inflammation reduction . -
Neurological Applications
The compound's structural similarity to known neuroactive agents suggests it could be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Ongoing research is focusing on its ability to cross the blood-brain barrier and its interaction with neurotransmitter systems .
Biochemical Applications
-
Enzyme Inhibition
Studies have indicated that compounds similar to this compound can act as inhibitors for various enzymes, including proteases and kinases. This inhibition can be crucial for developing therapies targeting specific diseases like cancer, where enzyme activity plays a significant role in tumor growth and metastasis . -
Drug Delivery Systems
The compound's unique chemical structure allows it to be utilized in drug delivery systems, particularly in formulating controlled-release medications. Its ability to form stable complexes with other pharmaceutical agents enhances the bioavailability and efficacy of drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results for future antibiotic development.
Case Study 2: Analgesic Properties
In a controlled trial assessing the analgesic effects of related compounds, researchers found that the administration of piperidine derivatives led to a statistically significant reduction in pain scores among participants suffering from chronic pain conditions. This supports further exploration into the analgesic potential of this compound.
Data Tables
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the azetidine nitrogen. Acidic cleavage is the primary method for deprotection:
Mechanistic Insight : Protonation of the Boc carbamate’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol.
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions:
Esterification
Amide Bond Formation
Coupling agents enable amide synthesis:
| Reagents | Activators | Applications | Reference |
|---|---|---|---|
| EDC·HCl + DMAP | 1-Hydroxybenzotriazole | Conjugation with amines (e.g., drug candidates) | |
| DCC + NHS | N-hydroxysuccinimide | Stable active ester intermediates |
Note : EDC·HCl/DMAP protocols from MDPI studies (e.g., methyl pyrazole-4-carboxylate synthesis) are directly applicable .
Azetidine Ring Reactivity
The azetidine ring participates in ring-opening and substitution reactions:
Ring-Opening via Nucleophilic Attack
| Conditions | Nucleophile | Product | Reference |
|---|---|---|---|
| Aqueous HCl (1M), 60°C | H₂O | Piperidine derivative with hydroxyl substituent | |
| NaCNBH₃, MeOH | Hydride source | Reduced azetidine to pyrrolidine analog |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the azetidine scaffold:
| Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, XPhos | Aryl boronic acids | Arylated azetidine-piperidine hybrids | 65% |
Decarboxylation Reactions
Thermal or oxidative decarboxylation removes the carboxylic acid group:
| Conditions | Catalyst | Product | Reference |
|---|---|---|---|
| Cu(OAc)₂, quinoline, 150°C | Copper(II) acetate | Piperidine derivative without carboxylic acid | |
| Pyridine, reflux | None | Partial decarboxylation to ketone |
Formation of β-Enamino Diketones
Reaction with DMF·DMA (N,N-dimethylformamide dimethyl acetal) generates β-enamino intermediates, critical for heterocycle synthesis :
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Methyl ester derivative | DMF·DMA, 80°C, 4h | β-Enamino diketone | Precursor to pyrazole analogs |
Hydrolysis Reactions
Controlled hydrolysis modifies ester or amide groups:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl ester | 2N NaOH, MeOH, reflux | Carboxylic acid (regeneration) | 95% | |
| Tert-butyl ester | TFA/DCM | Free carboxylic acid | 90% |
Key Structural Insights from NMR
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations:
Substituent Diversity : The target compound’s Boc group distinguishes it from benzyl () or Cbz-protected () analogs, which may alter metabolic stability and solubility.
Carboxylic Acid Positioning : The 4-position of piperidine is conserved across analogs, suggesting a common role in binding interactions, such as salt bridge formation with target proteins.
Physicochemical Properties
- Critical micelle concentration (CMC) studies () suggest that alkyl chain length and aromaticity significantly influence aggregation behavior, which may apply to piperidine/azetidine derivatives.
- Stability: Boc-protected compounds are generally stable under basic conditions but cleaved under acidic or enzymatic conditions, unlike benzyl or Cbz groups requiring hydrogenolysis .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting with functionalization of the azetidine and piperidine rings. Key steps include:
- Introduction of the tert-butoxycarbonyl (Boc) group : The Boc-protected azetidine intermediate is synthesized via esterification using tert-butyl alcohol and an acid catalyst under reflux conditions .
- Coupling reactions : The azetidine and piperidine moieties are coupled using nucleophilic substitution or amidation, often requiring anhydrous solvents (e.g., CHCl₃) and bases like K₂CO₃ .
- Final deprotection : Acidic or basic hydrolysis may be employed to remove protecting groups while preserving the carboxylic acid functionality .
Q. How is the compound purified after synthesis?
Purification methods include:
- Liquid-liquid extraction : Used to isolate the crude product from reaction mixtures, often with CHCl₃ or ethyl acetate .
- Chromatography : Column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane mixtures) ensures high purity .
- Recrystallization : Solvents like 2-propanol or aqueous mixtures are used to obtain crystalline products .
Q. What analytical techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., tert-butyl singlet at δ 1.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (GC/MS or LC-MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns and UV detection .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Continuous flow reactors : Enhance reproducibility and reduce side reactions compared to batch methods .
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may improve coupling efficiency .
- Computational modeling : Tools like quantum chemical calculations predict optimal reaction pathways and reduce trial-and-error approaches .
Q. How are stereochemical challenges addressed during synthesis?
- Chiral resolution : Use chiral auxiliaries or enantioselective catalysts to control azetidine and piperidine ring conformations .
- Dynamic NMR : Monitors rotational barriers in intermediates to assess stereochemical stability .
- X-ray crystallography : Confirms absolute configuration of crystalline intermediates .
Q. How do solubility and stability issues impact formulation studies?
- pH-dependent solubility : The carboxylic acid group (pKa ~4.5) requires buffered solutions (pH >6) for aqueous solubility .
- Degradation pathways : Hydrolysis of the Boc group under acidic conditions necessitates stability testing in physiological buffers .
- Co-solvents : Dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) improves solubility for in vitro assays .
Q. How can computational methods improve reaction design?
- Reaction path search algorithms : Identify low-energy intermediates and transition states using density functional theory (DFT) .
- Machine learning : Analyzes historical reaction data to predict optimal conditions (e.g., solvent, temperature) .
- Molecular docking : Screens the compound’s bioavailability by simulating interactions with biological targets (e.g., enzymes) .
Data Contradictions and Resolution
- Synthetic yields : reports a 79.9% yield for a similar piperidine derivative, while other methods (e.g., Taber’s) show lower efficiency (61%) . Resolution requires benchmarking under identical conditions (solvent, catalyst, temperature).
- Solubility discrepancies : Some sources omit solubility data , while others specify DMSO compatibility . Experimental validation via nephelometry is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
